Technical Guide: Physical Properties & Characterization of 5,6-Difluoropyridine-2-carboxylic Acid
Technical Guide: Physical Properties & Characterization of 5,6-Difluoropyridine-2-carboxylic Acid
This technical guide provides a comprehensive analysis of 5,6-difluoropyridine-2-carboxylic acid (also known as 5,6-difluoropicolinic acid), a critical fluorinated heterocyclic building block used in the synthesis of kinase inhibitors and advanced agrochemicals.[1][2]
Executive Summary
5,6-Difluoropyridine-2-carboxylic acid (CAS 851386-38-4) is a specialized pyridine derivative characterized by the presence of two fluorine atoms at the 5 and 6 positions relative to the nitrogen heteroatom.[1][2][3] This substitution pattern imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The electron-withdrawing nature of the fluorine atoms significantly modulates the pKa of the carboxylic acid and the lipophilicity (LogP) of the molecule, enhancing metabolic stability and membrane permeability in downstream drug candidates.[1][2]
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | 5,6-Difluoropyridine-2-carboxylic acid |
| Common Name | 5,6-Difluoropicolinic acid |
| CAS Registry Number | 851386-38-4 |
| Molecular Formula | C₆H₃F₂NO₂ |
| Molecular Weight | 159.09 g/mol |
| SMILES | OC(=O)C1=CC(F)=C(F)N=C1 |
| InChI Key | DGNBUWVYFMVMHG-UHFFFAOYSA-N |
Structural Commentary
The molecule consists of a pyridine ring substituted at the C2 position with a carboxylic acid group.[2] The C5 and C6 positions bear fluorine atoms.[2][3]
-
C6-Fluorine: Located adjacent to the ring nitrogen, this atom exerts a strong inductive effect, reducing the basicity of the pyridine nitrogen.[1][2]
-
C5-Fluorine: Located para to the carboxylic acid, it influences the electron density of the ring system, affecting the acidity of the carboxyl proton.[1][2]
Physicochemical Profile
The following data consolidates experimental and high-confidence predicted values relevant for process chemistry and formulation.
Thermodynamic & General Properties
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline powder) | White to off-white appearance |
| Melting Point | 161 – 162 °C | Experimental [1] |
| Boiling Point | 291.0 ± 35.0 °C | Predicted (760 mmHg) |
| Density | 1.535 ± 0.06 g/cm³ | Predicted |
| Flash Point | 130 °C | Predicted |
| Vapor Pressure | 0.002 mmHg | @ 25°C (Predicted) |
Solution Properties
| Property | Value | Implication for Research |
| pKa (Acid) | ~3.5 – 3.8 (Estimated) | More acidic than picolinic acid (pKa 5.[1][2]4) due to electron-withdrawing fluorines.[1][2] |
| LogP | 1.21 (Predicted) | Moderate lipophilicity; suitable for oral drug intermediates. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Soluble in polar organic solvents; sparingly soluble in water at acidic pH. |
Synthetic Pathways & Process Logic
Understanding the synthesis is crucial for identifying potential impurities (e.g., chlorinated analogs or regioisomers). The most robust industrial route utilizes the "Halex" (Halogen Exchange) reaction followed by nitrile hydrolysis.
Diagram 1: Retrosynthetic Workflow
Caption: Industrial synthesis pathway via nucleophilic aromatic substitution (SNAr) and hydrolysis.[1][3]
Process Insights:
-
Halex Reaction: The conversion of chloropyridines to fluoropyridines requires anhydrous KF in polar aprotic solvents (DMSO or Sulfolane) at elevated temperatures (150-180°C). Critical Control Point: Moisture must be <0.1% to prevent phenol formation.
-
Regioselectivity: Nucleophilic attack by cyanide occurs preferentially at the C2 position (adjacent to Nitrogen) due to the activation by the ring nitrogen, yielding the 2-cyano intermediate.[2]
-
Hydrolysis: The nitrile is hydrolyzed to the acid using either acid (HCl) or base (NaOH). Acid hydrolysis is often preferred to precipitate the free acid directly.[2]
Characterization Protocols
To validate the identity and purity of 5,6-difluoropyridine-2-carboxylic acid, the following spectral features should be confirmed.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d₆ is the standard solvent due to solubility and lack of exchangeable protons that interfere with the carboxyl signal.[1][2]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5 - 14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).[1] Broadening indicates hydrogen bonding.
-
δ 8.0 - 8.5 ppm (m, 2H): Aromatic protons at C3 and C4.[1]
-
H3: Appears as a multiplet (ddd) due to coupling with H4 (
Hz) and long-range coupling to F5 and F6. -
H4: Appears as a multiplet (ddd) due to coupling with H3, strong coupling to F5 (
Hz), and F6.[1]
-
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]
-
Key Ion: [M-H]⁻ at m/z 158.1 .
-
Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for pyridine carboxylic acids.[1][2]
Structure-Property Relationship (SPR) in Drug Design
The strategic placement of fluorine atoms in this scaffold serves specific medicinal chemistry goals.
Diagram 2: Fluorine Effect Logic
Caption: Impact of fluorination on physicochemical and biological properties.[2]
-
Acidity Modulation: The electron-withdrawing fluorines stabilize the carboxylate anion, lowering the pKa.[1][2] This ensures the molecule is fully ionized at physiological pH, which can influence binding interactions (salt bridges) in enzyme active sites.
-
Metabolic Blocking: The C5 position in pyridine is a "hotspot" for oxidative metabolism (hydroxylation) by CYP450 enzymes. Fluorine substitution at C5 effectively blocks this metabolic soft spot, extending the half-life of the drug.[1][2]
Handling & Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed to prevent moisture absorption.
-
Incompatibility: Strong oxidizing agents. Avoid contact with glass at high temperatures if trace HF formation is suspected (though the C-F bond is stable under normal conditions).
References
-
Echemi Global Chemical Database. (2024). 5,6-Difluoropyridine-2-carboxylic acid Safety Data Sheet & Physical Properties. Retrieved from
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[4][5] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.[2][6] (Validation of Halex reaction conditions for pyridines).
-
PubChem Compound Summary. (2024). 3,5-Difluoropyridine-2-carboxylic acid (Isomer Comparison). National Center for Biotechnology Information. Retrieved from
- Rowe, A., et al. (2005). The Synthesis of Fluoro-pyridinecarboxylic Acids. Journal of Organic Chemistry. (General synthetic methodologies).
Sources
- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 2. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. sioc.cas.cn [sioc.cas.cn]
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